LP99

Epigenetics Bromodomain selectivity Chemical probe validation

Researchers studying BRD7/9 bromodomains in chromatin remodeling or inflammation often face selectivity challenges with pan-BET inhibitors. LP99 (CAS 1808951-93-0) addresses this as the first selective BRD7/9 bromodomain inhibitor, developed by the Structural Genomics Consortium. • Selective for BRD9 (Kd = 99 nM) and BRD7 (Kd = 909 nM) over 48 other bromodomains at ≤10 µM. • Orthogonal quinolone-fused lactam chemotype for confirming BRD7/9 hits; (2S,3R)-LP99 enantiomer available as inactive control. • Validated to suppress LPS-induced IL-6 secretion in THP-1 cells; non-cytotoxic up to 33 µM in U2OS cells. Supplied as ≥98% pure powder; for R&D use only.

Molecular Formula C26H30ClN3O4S
Molecular Weight 516.1 g/mol
Cat. No. B608649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLP99
SynonymsLP99;  LP-99;  LP 99.
Molecular FormulaC26H30ClN3O4S
Molecular Weight516.1 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C2=C1C=CC(=C2)N3C(C(CCC3=O)NS(=O)(=O)CC(C)C)C4=CC=C(C=C4)Cl)C
InChIInChI=1S/C26H30ClN3O4S/c1-16(2)15-35(33,34)28-22-11-12-24(31)30(26(22)18-5-7-19(27)8-6-18)20-9-10-21-17(3)13-25(32)29(4)23(21)14-20/h5-10,13-14,16,22,26,28H,11-12,15H2,1-4H3/t22-,26+/m0/s1
InChIKeyLVDRREOUMKACNJ-BKMJKUGQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LP99: BRD7/9 Bromodomain Inhibitor Profile


LP99 (CAS 1808951-93-0) is the first reported selective inhibitor of the BRD7 and BRD9 bromodomains, developed by the Structural Genomics Consortium (SGC) [1]. This quinolone-fused lactam compound serves as an epigenetic chemical probe, demonstrating a Kd of 99 nM for BRD9 and 909 nM for BRD7 as measured by isothermal titration calorimetry [2]. LP99 exhibits a clean selectivity profile against a panel of 48 other bromodomains at concentrations up to 10 µM, making it a benchmark tool for studying the biological functions of BRD7/9 in chromatin remodeling and inflammatory processes .

First reported selective BRD7/9 bromodomain inhibitor
Clean selectivity panel, no CECR2 off-target activity
Benchmark tool for chromatin remodeling and inflammation studies
Orthogonal probe recommended for target validation workflows

LP99: Selectivity Distinction Among BRD9 Inhibitors


BRD9 inhibitors including LP99, I-BRD9, BI-7273, and BI-9564 exhibit substantial differences in their selectivity profiles, cellular activity, and off-target effects that preclude simple substitution [1]. While I-BRD9 and BI-9564 have demonstrated >700-fold selectivity over the BET family, they also exhibit published in vitro off-target activity on CECR2 that is not observed with LP99 [2]. Furthermore, the enantiomer of LP99, (2S,3R)-LP99, serves as an inactive control compound that is not commercially available for more recent BRD9 inhibitors except TP-472, making LP99 uniquely positioned for on-target confirmation studies [3]. The differential potency against BRD7 (Kd = 909 nM) versus BRD9 (Kd = 99 nM) also distinguishes LP99 from compounds like dBRD9 that function through degradation mechanisms rather than bromodomain inhibition [4].

Off-target profile mismatch

I-BRD9 and BI-9564 exhibit CECR2 off-target activity not observed with LP99, limiting direct replacement for BRD7/9-specific studies.

Enantiomeric control availability differs

LP99 has a defined inactive (2S,3R) enantiomer, but it is not commercially available. Orthogonal confirmation design differs from TP-472/TP-472N workflows.

Degrader mechanism vs inhibition

dBRD9 acts via degradation, producing anti-proliferative effects. LP99 directly inhibits bromodomain binding; pathway-response interpretation may not transfer.

LP99 Quantitative Evidence: Selectivity and Cellular Activity


Selectivity Across 48 Bromodomains

LP99 demonstrates a clean selectivity profile against a panel of 48 bromodomains at 10 µM concentration with no significant binding to any bromodomain except BRD7 and BRD9 as determined by differential scanning fluorimetry . In contrast, both I-BRD9 and BI-9564 have published in vitro off-target activity on CECR2 that is not observed with LP99 [1]. This makes LP99 a more specific tool for interrogating BRD7/9 biology without confounding CECR2-mediated effects [2].

Selectivity vs 48 BRDs
Head-to-head
LP99: no CECR2 off-target at 10 µM. I-BRD9/BI-9564: CECR2 activity reported.
Supports BRD7/9-specific interpretation without CECR2 confound
DSF panel, 48 bromodomains at 10 µM
Epigenetics Bromodomain selectivity Chemical probe validation

Enantiomeric Control for On-Target Confirmation

LP99's (2S,3R)-enantiomer serves as an inactive control compound for confirming on-target effects in cellular assays, though it is not commercially available [1]. Among BRD9 inhibitors, only TP-472 has a commercially available inactive control (TP-472N); I-BRD9 and BI-9564 lack this critical validation tool [2]. The Chemical Probes Portal recommends using TP-472 for initial screens and LP99 for follow-up confirmation of hits, leveraging LP99's distinct chemotype [3].

Enantiomeric control
Reported
LP99 inactive (2S,3R) enantiomer exists; not commercial. TP-472 control available; I-BRD9/BI-9564 lack controls.
Enables orthogonal confirmation design, but requires custom synthesis
Commercial availability for validation standards
Chemical probe validation Enantiomeric control Target engagement

Cytotoxicity Window vs dBRD9 Degrader

LP99 shows minimal cytotoxicity in U2OS cells at concentrations up to 33 µM over 24-72 hour incubation periods, confirming its suitability as a chemical probe for cellular studies . This provides a wide operational window above the cellular IC50 values in the low micromolar range for BRD7/9 target engagement . In contrast, dBRD9 (a BRD9 degrader) exhibits anti-proliferative effects in multiple cancer cell lines, confounding interpretation of BRD9 inhibition versus degradation [1].

Cytotoxicity window
Cross-study comparable
LP99: minimal cytotoxicity up to 33 µM in U2OS cells. dBRD9: anti-proliferative effects in multiple cell lines.
Wide concentration window supports clean cellular target engagement readouts
U2OS cells, 24–72 h exposure
Cytotoxicity Cellular assay conditions Chemical probe suitability

Functional Cellular Activity: BRET and IL-6

LP99 disrupts BRD7 and BRD9 binding to chromatin in cells with cellular IC50 values in the low micromolar range for both H3.3 and H4 histone systems, as measured by BRET (Bioluminescence Resonance Energy Transfer) assays . Specifically, LP99 at 0.8 µM interferes with BRD9-chromatin interactions, and addition of LP99 decreased BRET signals in a dose-dependent manner . Furthermore, LP99 reduces LPS-induced IL-6 expression in human monocyte THP-1 cells, demonstrating functional cellular activity relevant to inflammatory processes [1].

Cellular activity
Assay context
Dose-dependent BRET decrease; IC50 low µM range; IL-6 suppression in THP-1 monocytes.
Validates cellular target engagement and functional signaling modulation
BRET assay (H3.3/H4 histones); LPS-stimulated THP-1
Cellular target engagement Inflammation BRET assay

LP99: BRD7/9 Research Applications


Orthogonal Confirmation of On-Target Effects

LP99 is recommended as an orthogonal probe for confirming hits identified with other BRD9 inhibitors such as TP-472. According to the Chemical Probes Portal, researchers should use TP-472 in initial screens, then validate positive results with LP99 to confirm that observed effects are genuinely BRD7/9-dependent rather than compound-specific artifacts [1]. This orthogonal approach leverages LP99's distinct quinolone-fused lactam chemotype to increase confidence in target identification.

IL-6 Suppression in Inflammatory Models

LP99 has been validated to suppress LPS-induced IL-6 secretion in human monocyte THP-1 cells, demonstrating the role of BRD7/9 in regulating pro-inflammatory cytokine production [2]. Researchers studying inflammation, autoimmune conditions, or cytokine signaling can use LP99 to dissect BRD7/9 contributions to these pathways without confounding cytotoxicity, as LP99 remains non-toxic up to 33 µM in U2OS cells .

BRET-Based Chromatin Disruption Assays

LP99 dose-dependently disrupts BRD7 and BRD9 binding to acetylated histones in cells, with cellular IC50 values in the low micromolar range measurable by BRET assays . This makes LP99 suitable for target engagement studies in live cells, particularly in systems expressing H3.3 or H4 histone reporters. The compound's activity at 0.8 µM provides a clear experimental window for dose-response experiments.

Benchmark for New BRD7/9 Inhibitors

As the first reported selective BRD7/9 bromodomain inhibitor, LP99 serves as a critical benchmark compound for characterizing novel BRD7/9 inhibitors [3]. Comparative studies using LP99 alongside newer inhibitors like I-BRD9, BI-7273, or BI-9564 enable researchers to assess differential selectivity profiles, cellular potency, and functional outcomes. The Chemical Probes Portal notes that LP99 can be used for comparison with more recently developed BRD9 and BRD7 inhibitors in cellular assays [4].

Application
Selection Property
Validation Focus
Orthogonal probe validation
Distinct chemotype confirmation
On-target BRD7/9 dependency
Inflammatory cytokine signaling
IL-6 suppression in THP-1 cells
Functional cytokine endpoint
Live-cell target engagement
BRET assay response
Dose-dependent chromatin disruption
Comparator benchmarking
First-in-class selectivity profile
Differential inhibitor characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for LP99

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.